4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Aqueous solubility Formulation development Flavonoid derivatization

Unlike generic oxerutins (60–65% tri-substituted) or insoluble rutin, 4',5,7-Tri-O-(β-hydroxyethyl)rutoside (troxerutin) is a defined, ≥98% pure chemical entity. Its ≥750-fold greater water solubility eliminates organic co-solvents in aqueous formulations. Clinically proven to reduce erythrocyte aggregation (p<0.001) and down-regulate COX-2/TNF-α, it is the reference-standard hemorheologic flavonoid for reproducible microcirculation and inflammation studies. Choose the pure tri-substituted compound for unambiguous experimental outcomes.

Molecular Formula C33H42O19
Molecular Weight 742.7 g/mol
CAS No. 31511-30-5
Cat. No. B8071676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',5,7-Tri-O-(beta-hydroxyethyl)rutoside
CAS31511-30-5
Molecular FormulaC33H42O19
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=CC(=C4)OCCO)OCCO)C5=CC(=C(C=C5)OCCO)O)O)O)O)O)O)O
InChIInChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-19(47-9-6-36)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(17(37)10-15)46-8-5-35/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1
InChIKeyOEKBFEWOXPXFSB-VVSTWUKXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4',5,7-Tri-O-(beta-hydroxyethyl)rutoside (Troxerutin) Procurement Guide: Defined Flavonoid for Venous and Microvascular Research


4',5,7-Tri-O-(beta-hydroxyethyl)rutoside (CAS 31511-30-5; INN: troxerutin) is the trihydroxyethyl derivative of the natural flavonoid rutin, bearing hydroxyethyl substituents at the 4′, 5, and 7 positions of the quercetin aglycone scaffold [1]. It is the principal pharmacologically active constituent (60–65% w/w) of the standardized hydroxyethylrutoside (HR) mixture marketed as oxerutins/Venoruton® [2]. Unlike the HR mixture—which contains variable proportions of mono-, di-, tri-, and tetra-hydroxyethylrutosides—the pure 4′,5,7-tri-substituted compound is a defined single chemical entity whose pharmacological profile is not identical to that of the crude HR mixture [2]. Troxerutin is classified as a vasoprotective flavonol and is used clinically for chronic venous insufficiency (CVI), hemorrhoidal disease, and microcirculatory disorders [3].

Why Rutin, Oxerutins, and Other Flavonoids Cannot Substitute for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside in Research and Formulation


Substituting 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside with unmodified rutin, generic oxerutins (HR mixture), or other in-class flavonoids (e.g., quercetin, diosmin) introduces quantifiable risks to experimental reproducibility and formulation performance. Rutin is practically insoluble in cold water (~0.125 mg/mL), severely limiting its utility in aqueous formulations and reducing oral bioavailability, whereas the trihydroxyethyl derivative is freely water-soluble . The standardized HR mixture (oxerutins) contains only 60–65% of the tri-substituted species, with the balance comprising mono-, di-, and tetra-substituted analogs whose individual pharmacological activities—including free radical scavenging potency and microvascular permeability effects—differ measurably from the tri- form [1]. Furthermore, head-to-head clinical data demonstrate that oxerutins and troxerutin produce quantitatively different magnitudes of therapeutic effect (e.g., leg volume reduction) despite both being HR-based products [2]. The pure 4′,5,7-tri-substituted compound thus provides a defined, reproducible chemical input that cannot be assumed from class-level substitution.

Quantitative Comparative Evidence for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside: Head-to-Head and Cross-Study Differentiation Data


Aqueous Solubility: ~800-Fold Advantage Over Parent Rutin Enables Solvent-Free Aqueous Formulation

The hydroxyethylation of rutin at positions 4′, 5, and 7 converts a water-insoluble natural product into a freely water-soluble derivative. The British Pharmacopoeia 2025 classifies troxerutin as 'freely soluble in water' (≥100 mg/mL at 25°C) [1], whereas unmodified rutin is reported as 'very slightly soluble' at approximately 0.125 mg/mL at room temperature [2]. Laboratory vendor measurements confirm troxerutin water solubility of 94–100 mg/mL . This represents an approximately 750- to 800-fold increase in aqueous solubility attributable to the three hydroxyethyl substituents. Equivalent solubility enhancement is not achievable with mono- or di-hydroxyethyl rutosides alone, as the degree of hydroxyethylation correlates directly with aqueous solubility.

Aqueous solubility Formulation development Flavonoid derivatization

Anti-Inflammatory Potency: Superior COX-2 and TNF-α Down-Regulation Compared to Acetylsalicylic Acid in LPS-Stimulated Macrophages

In a 2024 comparative study using LPS-stimulated RAW 264.7 murine macrophages, troxerutin demonstrated significantly greater suppression of pro-inflammatory protein markers than acetylsalicylic acid (ASA). Troxerutin considerably lowered COX-2 protein expression compared to ASA (p < 0.05) and down-regulated TNF-α, NF-κB, and IL-1β more effectively than quercetin, rutin, and ASA [1]. Critically, ASA did not significantly down-regulate COX-2 and TNF-α expression (p < 0.05) compared to troxerutin [1]. Quercetin and rutin showed higher direct ROS-scavenging capacity than troxerutin, but troxerutin exhibited a significantly greater net anti-inflammatory effect than ASA, indicating a mechanism distinct from simple radical scavenging [1].

Anti-inflammatory COX-2 inhibition Flavonoid pharmacology

Clinical Retinal Vein Occlusion Outcomes: Multi-Parameter Superiority Over Placebo in a Randomized Double-Masked Trial

A prospective, randomized, double-masked, placebo-controlled study evaluated troxerutin (oral, 53 patients with central or branch retinal vein occlusion) [1]. At end of follow-up, the troxerutin-treated group demonstrated statistically significant superiority over placebo across five independently assessed parameters: visual acuity improvement (P = .03), macular threshold improvement (P = .01), retinal circulation time reduction (P = .04), macular edema reduction (P = .05), and diminished progression of ischemia (P = .05) [1]. Additionally, red blood cell aggregability was significantly decreased in the troxerutin group compared with placebo (P = .006) [1]. This multi-endpoint clinical differentiation is notable because no other flavonoid or rutoside derivative has demonstrated comparable breadth of statistically significant outcomes against placebo in retinal vein occlusion.

Retinal vein occlusion Hemorheology Ophthalmology clinical trial

Erythrocyte Aggregation in CVI: Statistically Significant Reduction vs. Placebo Confirmed by Objective Aggregometry

In a randomized, double-blind, placebo-controlled trial of 85 patients with grade 1 and 2 chronic venous insufficiency, troxerutin treatment for 15 days produced statistically significant improvements in erythrocyte aggregation measured by Myrenne erythroaggregometer [1]. The M1 index (low-shear, 3 s⁻¹) at day 15 was significantly better in the troxerutin group (p < 0.05), and the progression of both the M (stasis) index (p < 0.001) and M1 index (p < 0.01) from day 0 to day 15 significantly favored troxerutin over placebo [1]. Fibrinolytic activity markers—euglobulin lysis time after venous occlusion (p < 0.01), tPA (p < 0.01), and PAI activity (p < 0.05)—also progressed significantly better in the troxerutin group [1].

Hemorheology Erythrocyte aggregation Chronic venous insufficiency

Defined Single-Entity Purity: ≥92% 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside vs. 60–65% in Standardized HR Mixtures

Standard hydroxyethylrutoside (HR/oxerutins) is a multicomponent mixture containing only 60–65% of the 7,3′,4′-tri-O-(β-hydroxyethyl)-rutoside species, with the remainder comprising mono-, di-, and tetra-substituted analogs whose individual pharmacological activities differ from the tri- form [1]. A patented enriched preparation (CA2354574C) describes troxerutin with ≥92 wt% of the specific 7,3′,4′-trihydroxyethyl rutoside isomer, 2–4 wt% tetra-hydroxyethyl derivative, and 1–3 wt% di-hydroxyethyl derivative [2]. This enriched grade also demonstrates improved wettability (<10 minutes in a standardized powder wetting test), addressing the dissolution challenges encountered with standard-grade troxerutin [2]. The chemical constitution and pharmacologic effects of the pure tri-substituted compound are explicitly stated in the literature as not identical to those of the HR mixture [1].

Chemical purity Procurement specification Hydroxyethylrutoside composition

Edema Rebound Protection: Coumarin/Troxerutin Fixed-Dose Combination Reduces Leg Volume Recurrence by ~82% vs. Placebo After Compression Cessation

In a double-blind, placebo-controlled, randomized clinical trial of 226 CVI patients, the fixed-dose combination of coumarin (30 mg) and troxerutin (180 mg) three times daily (SB-LOT/Venalot®) was evaluated after compression stocking decongestion [1]. Following cessation of compression therapy, recurrence of leg volume increase was 6.5 ± 12.1 mL in the SB-LOT group compared with 36.7 ± 12.1 mL in the placebo group (p = 0.0402) [1]. The local complaint score and quality-of-life indices were also significantly superior for the SB-LOT group (p = 0.0041) [1]. This edema-protective effect was not observed in the placebo group, confirming that the troxerutin-containing regimen provides a pharmacologically meaningful barrier to edema rebound upon discontinuation of mechanical compression.

Edema protection Chronic venous insufficiency Compression therapy cessation

Optimal Procurement and Application Scenarios for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside Based on Quantitative Differentiation Evidence


Aqueous-Based Pharmaceutical Formulation Development (Injectable, Oral Liquid, or Topical)

When developing aqueous formulations of a flavonoid vasoprotective agent, the ≥750-fold solubility advantage of troxerutin over rutin [1] eliminates the need for organic co-solvents or complex solubilization systems. Procurement of the enriched ≥92% purity grade [2] further ensures rapid wetting (<10 minutes) and complete dissolution, reducing formulation development time. This scenario is contraindicated for unmodified rutin, which is practically insoluble in water and would require nano-formulation or solid dispersion approaches with attendant cost and complexity.

Preclinical Anti-Inflammatory Research Targeting COX-2/NF-κB/TNF-α Pathways Without NSAID-Class Liability

For in vitro and in vivo studies of inflammation where COX-2 and TNF-α modulation is the primary endpoint, troxerutin offers a mechanistically distinct tool compound that outperforms acetylsalicylic acid in down-regulating these specific pro-inflammatory markers in LPS-stimulated macrophages [1]. This makes troxerutin the preferred flavonoid comparator when the research objective is to dissect COX-2-dependent inflammatory signaling independently of cyclooxygenase active-site inhibition, which is the NSAID mechanism.

Microcirculatory and Hemorheologic Research Requiring a Validated Anti-Aggregatory Reference Compound

Troxerutin is one of the few flavonoid derivatives with double-blind, placebo-controlled evidence of statistically significant improvement in objectively measured erythrocyte aggregation (M and M1 indices by Myrenne aggregometry, p < 0.001 for M progression) and fibrinolytic activity (tPA, PAI, euglobulin lysis time) [1]. It also has independent confirmation of reduced RBC aggregability in retinal vein occlusion patients (P = .006 vs. placebo) [2]. These two independent clinical datasets establish troxerutin as the reference-standard hemorheologic flavonoid for microcirculation studies.

Clinical Trial Design for CVI Edema Management During Compression Therapy Withdrawal

For clinical studies evaluating pharmacological maintenance of edema reduction after compression therapy cessation, the coumarin/troxerutin fixed-dose combination has placebo-controlled evidence of reducing leg volume recurrence by approximately 82% (6.5 vs. 36.7 mL, p = 0.0402) [1]. This defined clinical scenario—edema rebound prevention—represents an evidence-supported application niche where troxerutin-containing regimens have quantitative differentiation from both placebo and from venoactive flavonoids lacking compression-cessation trial data.

Quote Request

Request a Quote for 4',5,7-Tri-O-(beta-hydroxyethyl)rutoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.